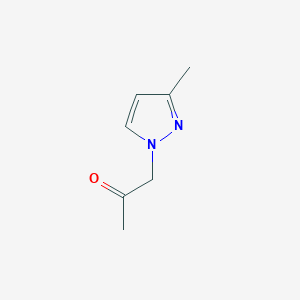

1-(3-methyl-1H-pyrazol-1-yl)acetone

Übersicht

Beschreibung

The compound "1-(3-methyl-1H-pyrazol-1-yl)acetone" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions. Pyrazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis due to their unique chemical properties.

Synthesis Analysis

The synthesis of pyrazole derivatives, such as "1-(3-methyl-1H-pyrazol-1-yl)acetone," can be achieved through various methods. One approach involves the reaction of acetylenic ketones with substituted hydrazines, which has been reported to be highly regioselective and yields essentially single pyrazole isomers in excellent yields . Another method includes a solvent-free one-pot cyclization and acetylation of chalcones using microwave irradiation, which has been shown to produce 1 N-acetyl pyrazoles with high efficiency . Additionally, the reaction of 1-(3,5-dimethylpyrazol-1-yl)acetone with electrophilic reagents has been studied, leading to the formation of various substituted pyrazoles .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be characterized using techniques such as X-ray single crystal diffraction, IR-NMR spectroscopy, and quantum chemical computational methods . For instance, the compound 1-acetyl-3,5-di(4-methylphenyl)-1H-pyrazole has been characterized to crystallize in the monoclinic space group with specific cell parameters. The molecular geometry of such compounds can be optimized using computational methods like Hartree–Fock (HF) and density functional theory (DFT) to compare with experimental data .

Chemical Reactions Analysis

Pyrazole derivatives undergo various chemical reactions, including condensation with active methylene nitriles, reaction with aromatic diazonium salts, and treatment with electrophilic reagents to yield a variety of functionalized pyrazoles . The reactivity of these compounds can be influenced by the presence of substituents, which can be studied through spectral correlations and statistical analyses .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be determined through spectral data, such as infrared frequencies and NMR chemical shifts. These properties are influenced by the nature of substituents on the pyrazole ring, as demonstrated by the correlation of spectral data with Hammett substituent constants and Swain-Lupton parameters . Additionally, the stability and affinity of pyrazole ester derivatives towards acetone have been tested using NMR and cyclic voltammetric titration, revealing that a methyl-substituted pyrazol ester can act as a receptor for acetone .

Wissenschaftliche Forschungsanwendungen

Selective Induced Polarization and Electron Transfer

A study by Tewari et al. (2014) synthesized pyrazole ester derivatives, including those related to 1-(3-methyl-1H-pyrazol-1-yl)acetone, demonstrating their affinity and stability towards acetone molecules through selective induced polarization and electron transfer. This interaction was further supported by quantum chemical calculations, highlighting the compound's potential in chemical sensing and molecular recognition processes (Tewari et al., 2014).

Building Blocks for Heterocyclic Systems

Dialkyl acetone-1,3-dicarboxylates and their derivatives have been utilized as versatile building blocks in constructing various heterocyclic systems. Stanovnik and Grošelj (2010) discussed the synthesis of pyrazoles and other heterocycles using reactions performed on similar ketone derivatives, emphasizing their significance in developing new therapeutic agents and functional materials (Stanovnik & Grošelj, 2010).

Regioselective Synthesis

Martins et al. (2009) focused on the regioselective synthesis of pyrazolo[1,5-a]pyrimidines by reacting 3-amino-5-methyl-1H-pyrazole with various ketones, showcasing the compound's utility in synthesizing complex heterocyclic structures with potential pharmacological activities (Martins et al., 2009).

Novel Pyrazole Derivatives

Shen et al. (2012) synthesized new pyrazole derivatives, including 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester and its analogs. Their molecular structures were studied, offering insights into the structural and electronic properties of pyrazole-based compounds, which could be useful in designing new materials or bioactive molecules (Shen et al., 2012).

Green Synthesis Approaches

Al-Matar et al. (2010) reported on the green synthesis of pyrano[2,3-c]pyrazoles and pyrazolo[1,5-a]pyrimidines, highlighting an environmentally friendly approach to synthesizing these heterocycles without using solvents. This research underlines the compound's versatility and the importance of sustainable methods in chemical synthesis (Al-Matar et al., 2010).

Wirkmechanismus

While the mechanism of action of “1-(3-methyl-1H-pyrazol-1-yl)acetone” is not known, similar compounds have shown various biological activities. For example, 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine has been used as an intermediate in the synthesis of dipeptidylpeptidase 4 inhibitors for use as antidiabetic agents .

Eigenschaften

IUPAC Name |

1-(3-methylpyrazol-1-yl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-6-3-4-9(8-6)5-7(2)10/h3-4H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDMSPPHMAZVVAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901276869 | |

| Record name | 1-(3-Methyl-1H-pyrazol-1-yl)-2-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901276869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-methyl-1H-pyrazol-1-yl)acetone | |

CAS RN |

925200-30-2 | |

| Record name | 1-(3-Methyl-1H-pyrazol-1-yl)-2-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=925200-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Methyl-1H-pyrazol-1-yl)-2-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901276869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.